4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Description
4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H22N4O4S and its molecular weight is 474.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Studies involving closely related compounds have explored chemical synthesis and reactivity, providing insights into how such molecules can be synthesized and modified. For instance, research on desulfurization reactions and the formation of various derivatives through nucleophilic addition and other chemical transformations showcases the potential for creating a wide array of related molecules for further study or application in material science, pharmaceuticals, and organic chemistry research (Argilagos et al., 1998).
Polymorphism and Crystallography
The study of polymorphs and salts of structurally similar compounds, such as 4-nitro-N-(quinolin-8-yl)benzamide, has revealed the existence of different crystalline forms arising from variations in packing patterns. This research area is crucial for understanding the physical and chemical properties of a compound, which can influence its stability, solubility, and bioavailability, making it relevant for pharmaceutical development and materials science (Khakhlary & Baruah, 2014).
Antimicrobial and Antiproliferative Properties
Some benzimidazole derivatives, related to the compound of interest through common functional groups or structural motifs, have been synthesized and evaluated for their antimicrobial and antitubercular activity. This highlights a potential application of similar compounds in developing new antimicrobial agents or studying the mechanism of action of novel pharmaceuticals (Datta et al., 2003).
Properties
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24(27-19-6-2-1-3-7-19)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-10-12-20(13-11-18)29(32)33/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXYLHAXJBTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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